molecular formula C20H22N6O3 B2358907 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 941929-96-0

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2358907
CAS No.: 941929-96-0
M. Wt: 394.435
InChI Key: QLNUMECBTMAZLZ-UHFFFAOYSA-N
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Description

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It belongs to the class of aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[3,4-d]pyrimidine ring system is a key structural feature . The empirical formula of a similar compound is C19H19N5, and the molecular weight is 317.39 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For example, the reaction of the 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has been reported .

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents against certain cancer types and inflammatory conditions (Rahmouni et al., 2016).

Adenosine Receptor Affinity

  • Pyrazolo[3,4-d]pyrimidines have been identified as compounds exhibiting affinity for A1 adenosine receptors, suggesting their potential utility in neurological and cardiovascular diseases (Harden et al., 1991).

Synthesis and Catalysis

  • Research has focused on developing efficient synthetic methods for pyrazolo[3,4-d]pyrimidin-4-ones, using Brønsted-acidic ionic liquids as catalysts, highlighting the chemical's relevance in green chemistry and synthetic methodology (Tavakoli-Hoseini et al., 2011).

Antibacterial Activity

  • Some derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and shown to possess significant antibacterial activity, pointing towards their potential use in developing new antimicrobial agents (Rahmouni et al., 2014).

Antiviral and Antitumor Properties

  • A study on trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrated their potential in vitro activity against certain viruses and tumor cells, suggesting their application in antiviral and anticancer drug development (Petrie et al., 1985).

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-20(2,3)26-17-15(10-22-26)19(29)25(12-21-17)23-18(28)13-9-16(27)24(11-13)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNUMECBTMAZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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